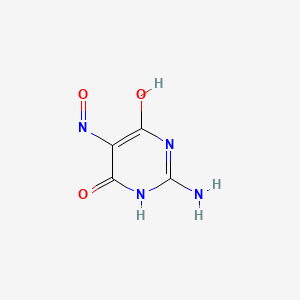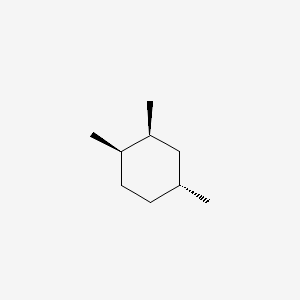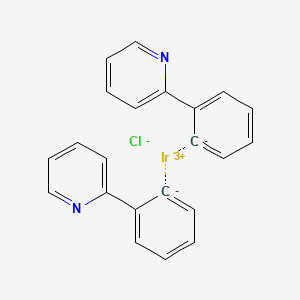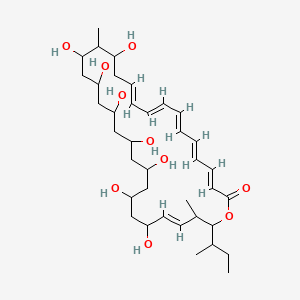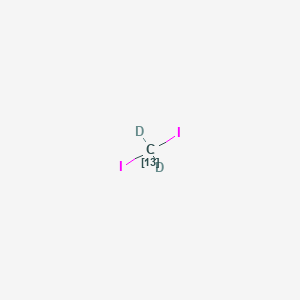
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide, also known as ABT-089, is a chemical compound that is widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide is not fully understood, but it is believed to act as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various cognitive processes, including attention, learning, and memory. 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has been shown to enhance the activity of this receptor, leading to improved cognitive function.
Biochemical and Physiological Effects
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has been shown to improve cognitive function in various animal models and human studies. It has been found to enhance attention, learning, and memory, as well as improve executive function. 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has also been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying cognitive function. It has also been shown to have low toxicity and is generally well-tolerated in animal models and human studies. However, 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has some limitations, including its limited bioavailability and short half-life, which may affect its efficacy in clinical settings.
Zukünftige Richtungen
The potential therapeutic applications of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide are still being explored, and there are several future directions for research in this area. One area of interest is the use of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide in the treatment of Alzheimer's disease, where it may be able to slow down or prevent cognitive decline. Another area of interest is the use of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide in combination with other drugs to enhance its cognitive-enhancing effects. Additionally, further research is needed to understand the long-term effects of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide on cognitive function and its potential use in clinical settings.
Conclusion
In conclusion, 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its cognitive-enhancing effects, anxiolytic and antidepressant effects, and low toxicity make it a reliable tool for studying cognitive function. However, further research is needed to fully understand its mechanism of action, long-term effects, and potential use in clinical settings.
Synthesemethoden
The synthesis of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide involves the reaction of 2-amino-1H-benzimidazole with 1-bromo-4-propylpiperidine in the presence of a suitable solvent and base. The reaction is typically carried out under reflux conditions for several hours to obtain the desired product in good yield. The purity and quality of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit cognitive-enhancing effects, making it a potential candidate for the treatment of Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia. 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has also been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
Eigenschaften
CAS-Nummer |
27276-49-0 |
|---|---|
Produktname |
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide |
Molekularformel |
C₁₆H₂₂N₄O |
Molekulargewicht |
286.37 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



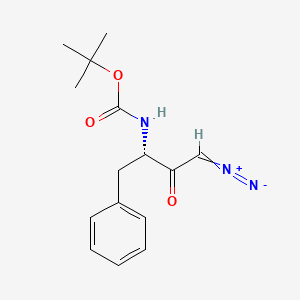
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)
